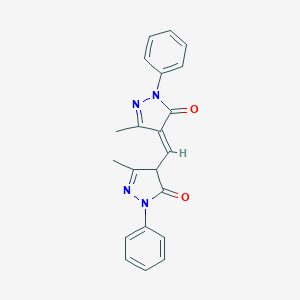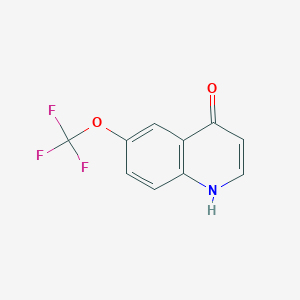
6-(Trifluoromethoxy)quinolin-4-ol
描述
阿米卡星 (水合物) 是一种半合成的氨基糖苷类抗生素,衍生自卡那霉素 A。它主要用于治疗由革兰氏阴性菌和一些革兰氏阳性菌引起的严重感染。 这种化合物对其他氨基糖苷类药物耐药的菌株特别有效,使其成为对抗多重耐药细菌感染的重要工具 .
准备方法
合成路线和反应条件: 阿米卡星通过用 L-(-)-γ-氨基-α-羟基丁酸酰化卡那霉素 A 的氨基来合成。 该过程涉及在受控条件下用酰化剂与卡那霉素 A 反应,生成阿米卡星 .
工业生产方法: 阿米卡星的工业生产涉及大规模发酵链霉菌属卡那霉素菌,以生产卡那霉素 A,然后通过酰化进行化学修饰。 该工艺经过优化,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型: 阿米卡星会发生各种化学反应,包括氧化、还原和取代。这些反应对于其在药物应用中的修饰和功能化至关重要。
常用试剂和条件:
氧化: 阿米卡星可以在受控条件下使用强氧化剂进行氧化。
还原: 还原反应通常涉及使用还原剂,例如硼氢化钠。
主要生成产物: 从这些反应中形成的主要产物包括具有增强或改变药理特性的修饰氨基糖苷衍生物 .
科学研究应用
阿米卡星 (水合物) 具有广泛的科学研究应用:
化学: 用作研究氨基糖苷类抗生素及其化学性质的模型化合物。
生物学: 用于研究细菌耐药机制和开发新的抗生素。
医学: 广泛用于临床环境中治疗严重的细菌感染,包括由多重耐药菌株引起的感染。
作用机制
阿米卡星通过与细菌 30S 核糖体亚基结合,干扰 mRNA 结合和 tRNA 接受位点发挥作用。这种破坏导致产生无功能或有毒蛋白质,最终抑制细菌生长并导致细胞死亡。 主要的分子靶标是参与蛋白质合成的核糖体 RNA 和相关蛋白质 .
类似化合物:
卡那霉素: 阿米卡星衍生自的母体化合物。
庆大霉素: 另一种具有类似作用机制的氨基糖苷类抗生素。
妥布霉素: 一种用于治疗类似细菌感染的氨基糖苷类药物。
比较: 阿米卡星的独特之处在于它能够抵抗氨基糖苷类修饰酶的修饰,这使得它能够有效地对抗对其他氨基糖苷类药物(如卡那霉素和庆大霉素)耐药的菌株。 这种耐药性归因于 L-(-)-γ-氨基-α-羟基丁酰基侧链的存在,该侧链阻止了酶促失活 .
总之,阿米卡星 (水合物) 是一种重要的抗生素,在医学和科学研究中具有重要的应用。其独特的特性和对酶促修饰的耐受性使其成为对抗多重耐药细菌感染的有价值工具。
相似化合物的比较
Kanamycin: The parent compound from which amikacin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside used to treat similar bacterial infections.
Comparison: Amikacin is unique in its ability to resist modification by aminoglycoside-modifying enzymes, which makes it effective against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. This resistance is due to the presence of the L-(-)-γ-amino-α-hydroxybutyryl side chain, which prevents enzymatic inactivation .
属性
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAVZDSLWEEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379382 | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-87-9 | |
| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide](/img/structure/B69964.png)
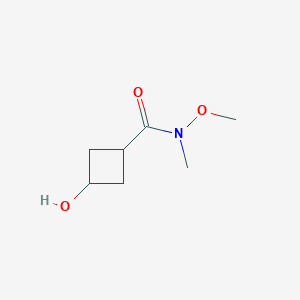
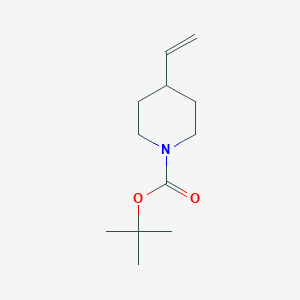
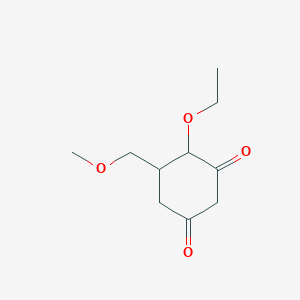
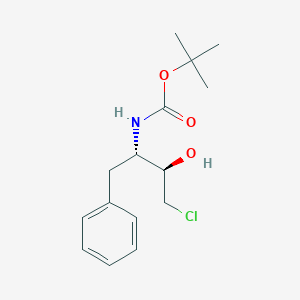
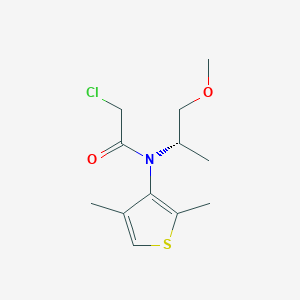
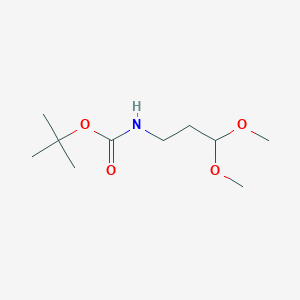
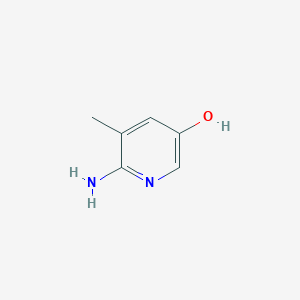
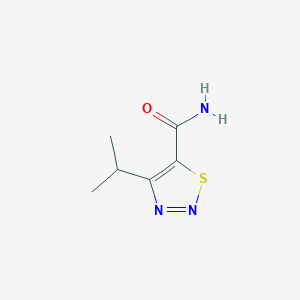
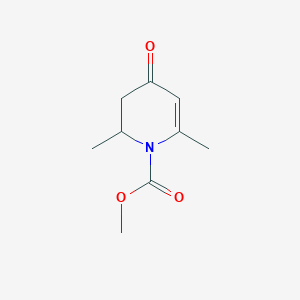
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
